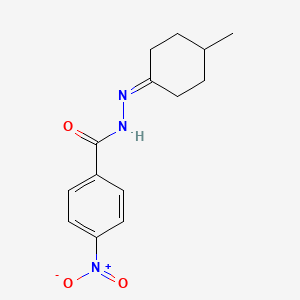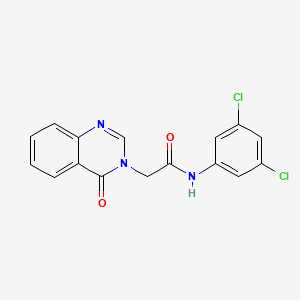
2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide typically involves the reaction of 5-phenylfuran-2-carbaldehyde with hydrazinecarboxamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research indicates its potential use in developing new drugs for treating bacterial infections and possibly other diseases.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit bacterial growth by interfering with essential bacterial enzymes and pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may disrupt cell wall synthesis or protein function in bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide include other furan derivatives such as:
2-[(5-Nitro-2-furanyl)methylene]hydrazinecarboxamide: Known for its antimicrobial properties.
(5-Phenylfuran-2-yl)methanamine derivatives: These compounds have been studied for their potential as human sirtuin 2 inhibitors, which are relevant in cancer and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
13803-15-1 |
|---|---|
Molekularformel |
C12H11N3O2 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
[(E)-(5-phenylfuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C12H11N3O2/c13-12(16)15-14-8-10-6-7-11(17-10)9-4-2-1-3-5-9/h1-8H,(H3,13,15,16)/b14-8+ |
InChI-Schlüssel |
OEXTZFFHFSVLLY-RIYZIHGNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[({[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11971859.png)
![benzyl 2-({7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B11971860.png)
![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B11971881.png)



![Benzoic acid, 4-[(E)-[(4-nitrophenyl)methylene]amino]-, ethyl ester](/img/structure/B11971900.png)
![N-(4-Ethoxyphenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11971908.png)
![(5E)-2-(4-butoxyphenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11971913.png)
![[(3Z)-3-(6-(Isopropoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid](/img/structure/B11971918.png)




